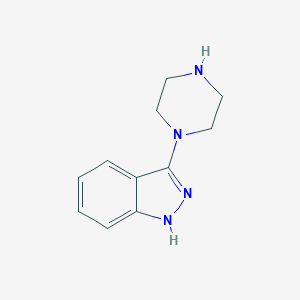

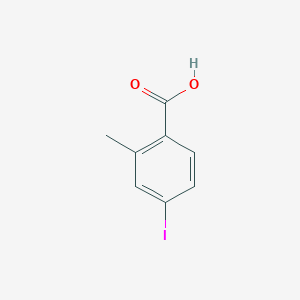

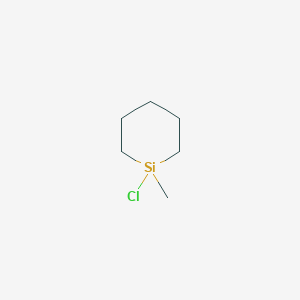

![molecular formula C9H12N2O B175374 (3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine CAS No. 146949-50-0](/img/structure/B175374.png)

(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine

Descripción general

Descripción

“(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine” is a chemical compound that belongs to the class of organic compounds known as pyranopyridines . Pyranopyridines are compounds containing a pyran ring fused to a pyridine ring. Pyran is a six-membered heterocyclic, non-aromatic ring with five carbon atoms and one oxygen atom . The pyridine ring is a six-membered ring consisting of five carbon atoms and a nitrogen atom .

Synthesis Analysis

The synthesis of pyrano[2,3-b]pyridine derivatives has been reported in the literature . A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized as potential inhibitors against PARP-1 . Another study reported the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles .Molecular Structure Analysis

The molecular structure of “(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine” can be represented by the IUPAC Standard InChI: InChI=1S/C5H8O/c1-2-4-6-5-3-1/h2,4H,1,3,5H2 . This indicates that the compound has a molecular weight of 84.1164 .Direcciones Futuras

The future directions for the study of “(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine” and related compounds could involve further exploration of their potential as inhibitors of proteins involved in DNA repair damage, such as PARP-1 . This could have implications in the development of new therapeutic strategies for cancer treatment .

Propiedades

IUPAC Name |

3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h1-2,5,8H,3-4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFDZYGZQFXJNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N=CC=C2)OC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599962 | |

| Record name | 1-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine | |

CAS RN |

146949-50-0 | |

| Record name | 1-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

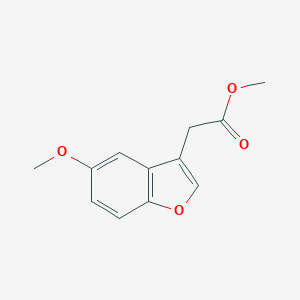

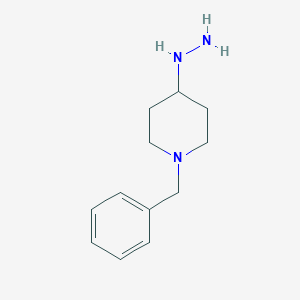

![exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B175294.png)

![6-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175314.png)